molecular formula C21H26Cl2N8 B7821680 CID 24673

CID 24673

Cat. No. B7821680
M. Wt: 461.4 g/mol
InChI Key: WLKAMFOFXYCYDK-UHFFFAOYSA-N
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Description

CID 24673 is a useful research compound. Its molecular formula is C21H26Cl2N8 and its molecular weight is 461.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 24673 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 24673 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 24673 involves the condensation of 2,4-dichloro-5-nitrophenol with 2-amino-4-methylpyridine followed by reduction of the nitro group to an amino group.

Starting Materials
2,4-dichloro-5-nitrophenol, 2-amino-4-methylpyridine, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Ethanol

Reaction
Step 1: Dissolve 2,4-dichloro-5-nitrophenol and 2-amino-4-methylpyridine in ethanol., Step 2: Add a few drops of hydrochloric acid to the mixture and heat under reflux for 6 hours., Step 3: Cool the mixture and filter the precipitate., Step 4: Dissolve the precipitate in sodium hydroxide solution., Step 5: Add sodium borohydride to the solution and stir for 2 hours., Step 6: Acidify the solution with hydrochloric acid to pH 1-2., Step 7: Filter the precipitate and wash with water., Step 8: Dry the product under vacuum to obtain CID 24673.

properties

IUPAC Name

[5-amino-4-[[3-[(2-amino-4-azaniumyl-5-methylphenyl)diazenyl]-4-methylphenyl]diazenyl]-2-methylphenyl]azanium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N8.2ClH/c1-11-4-5-14(26-28-20-6-12(2)15(22)9-17(20)24)8-19(11)27-29-21-7-13(3)16(23)10-18(21)25;;/h4-10H,22-25H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKAMFOFXYCYDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=NC2=C(C=C(C(=C2)C)[NH3+])N)N=NC3=C(C=C(C(=C3)C)[NH3+])N.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N=NC2=C(C=C(C(=C2)C)[NH3+])N)N=NC3=C(C=C(C(=C3)C)[NH3+])N.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26Cl2N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 24673

Disclaimer and Information on In-Vitro Research Products

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